Hexyl 2-methoxyacetate

Description

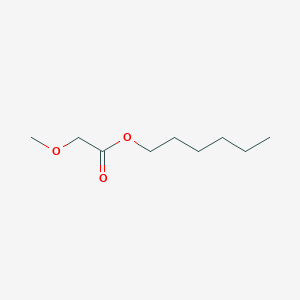

Structure

3D Structure

Properties

IUPAC Name |

hexyl 2-methoxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-3-4-5-6-7-12-9(10)8-11-2/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGFFKKLJRHCMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization of Hexyl 2 Methoxyacetate

Integration in Advanced Composite Formulations

Methoxyacetate (B1198184) compounds serve as precursors in the creation of materials that can be integrated into composites. For instance, methoxyacetic acid can be reacted with aluminum hydroxide (B78521) to form polymerizable aluminum-containing monomers. faa.gov These monomers can be copolymerized to create crosslinked materials suitable for use in composites. faa.gov Additionally, methyl methoxyacetate is used in the synthesis of 4-alkoxyacetoacetate compounds, which are themselves intermediates for composite materials. lookchem.com

Role in Polymer Synthesis and Modification

Methoxyacetate esters are versatile compounds in the field of polymer chemistry, acting as solvents, initiators, and modifiers.

Several methoxyacetate esters are employed as solvents in polymerization reactions. Methyl methoxyacetate (MMA) is recognized for its excellent solvency for a wide array of resins and polymers, making it a useful solvent in the formulation of high-performance coatings, inks, and adhesives. shanghaisanyi.comnbinno.comstrategicrevenueinsights.com Butyl 2-methoxyacetate is also used as a solvent for the polymerization of acrylate (B77674) monomers and can act as a polymerization initiator for monomers like acrylic acid and acrylonitrile. biosynth.com Furthermore, modified methoxyacetate compounds, such as 2-acrylamido-2-methoxyacetate (MAMA), have been designed to function directly as monomers in addition-type polymerizations. vt.edu

Functional Materials Development

Methoxyacetate compounds are key in the development of specialized functional materials, including advanced solvents for biopolymers and as intermediates for a variety of high-value chemicals.

A significant application of methoxyacetate derivatives is in the formulation of ionic liquids (ILs) for the dissolution of cellulose (B213188). rsc.org Cellulose is notoriously difficult to dissolve in common solvents due to its extensive hydrogen-bonding network. aip.org However, ionic liquids featuring a methoxyacetate anion, such as diallylimidazolium methoxyacetate ([A₂im][CH₃OCH₂COO]), have been shown to be extraordinarily effective solvents for cellulose. nih.govmdpi.com When combined with co-solvents like dimethyl sulfoxide (B87167) (DMSO) or N-methylimidazole (MIM), these methoxyacetate-based ILs can dissolve high concentrations of cellulose at room temperature. mdpi.comrsc.org This process is a physical dissolution, allowing the cellulose to be regenerated into films or fibers with its chemical structure intact, opening avenues for creating advanced cellulose-based materials. researchgate.netnih.gov

Methoxyacetate esters, particularly methyl methoxyacetate, are valuable intermediates in the synthesis of a wide range of specialty chemicals. ontosight.ai They are used in the production of pharmaceuticals, including Vitamin B6 and certain sulfa drugs. hb-p.comresearchgate.netchemicalbook.com In the agrochemical industry, they serve as building blocks for pesticides. nbinno.comhb-p.com Furthermore, methyl methoxyacetate is an important precursor for the large-scale production of ethylene (B1197577) glycol. researchgate.netgoogle.com The methoxyacetate functional group is also employed as a protecting group in the complex, multi-step synthesis of fine chemicals and natural products. nih.gov

Mechanistic Studies and Chemical Reactivity of Hexyl 2 Methoxyacetate

Elucidation of Reaction Mechanisms involving Methoxyacetate (B1198184) Esters

Methoxyacetate esters are valuable in organic synthesis, notably as protecting groups, due to their unique stability and selective removal conditions. nih.gov Understanding the mechanisms of their reactions is crucial for optimizing their use.

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including esters like hexyl 2-methoxyacetate. libretexts.org This reaction involves the replacement of the alkoxy group (hexyloxy, in this case) with a nucleophile. masterorganicchemistry.com The general process follows a two-step addition-elimination mechanism. masterorganicchemistry.com

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the leaving group (the hexyloxy group). masterorganicchemistry.comyoutube.com

The reactivity of the ester towards nucleophilic attack is influenced by the stability of the leaving group and the electrophilicity of the carbonyl carbon. Generally, esters are less reactive than acid chlorides or anhydrides but more reactive than amides. libretexts.org The presence of the electron-withdrawing methoxy (B1213986) group α to the carbonyl in this compound can increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to a simple hexyl acetate (B1210297).

Various catalysts can facilitate nucleophilic acyl substitution. For reactions with weak nucleophiles like alcohols (transesterification) or water (hydrolysis), an acid catalyst is often required to protonate the carbonyl oxygen, thereby increasing the carbonyl carbon's electrophilicity. libretexts.orgmasterorganicchemistry.com For strong nucleophiles, such as alkoxides, the reaction can proceed under basic conditions. masterorganicchemistry.com Oxometallic species like oxotitanium acetylacetonate (B107027) (TiO(acac)₂) have also been shown to be efficient and water-tolerant catalysts for these transformations. nih.gov

Ester cleavage, a form of nucleophilic acyl substitution, is a fundamental reaction of this compound. The primary mechanisms are hydrolysis and transesterification.

Hydrolysis: Hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either acid or base. libretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. libretexts.org The reaction is typically performed by heating the ester with an excess of water and a strong acid catalyst (e.g., H₂SO₄ or HCl). libretexts.orgchemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. libretexts.orgchemguide.co.uk The reaction is reversible, and an equilibrium is established. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred as the reaction is irreversible. chemguide.co.uk The ester is heated with a strong base, such as sodium hydroxide (B78521). The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. chemguide.co.uk This process yields an alcohol (1-hexanol) and the salt of the carboxylic acid (sodium methoxyacetate). libretexts.org

Theoretical studies on the neutral hydrolysis of esters suggest that the mechanism can involve the autoionization of water, leading to either protonation of the ester (for normal esters) or the formation of a hydroxide ion that initiates the attack (for activated esters). nih.gov

Transesterification: Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. masterorganicchemistry.comnih.gov For this compound, this would involve reacting it with a different alcohol (e.g., methanol) to form methyl 2-methoxyacetate and 1-hexanol (B41254).

Acid-Catalyzed Transesterification: Similar to hydrolysis, an acid catalyst protonates the carbonyl oxygen, activating it for attack by an alcohol molecule. youtube.com Anhydrous conditions are often necessary to prevent competitive hydrolysis. nih.gov

Base-Catalyzed Transesterification: A strong base, typically the alkoxide corresponding to the alcohol reactant (e.g., sodium methoxide (B1231860) for reaction with methanol), is used as the catalyst. masterorganicchemistry.com This is an efficient method that proceeds via nucleophilic addition of the alkoxide to the ester carbonyl. masterorganicchemistry.com

Other Catalysts: A wide range of other catalysts are effective, including Lewis acids (like Sc(OTf)₃), organocatalysts (like N-heterocyclic carbenes), and enzymes. organic-chemistry.org A process has been developed where a chloroacetic acid ester is first converted to a methoxyacetic acid ester and then transesterified in the same reaction mixture using an excess of an alkali metal alkoxide catalyst. google.com

| Reaction Type | Catalyst | Key Features | Products from this compound |

| Acidic Hydrolysis | Strong Acid (e.g., H₂SO₄) | Reversible reaction; requires excess water. libretexts.orglibretexts.org | Methoxyacetic acid and 1-Hexanol |

| Basic Hydrolysis | Strong Base (e.g., NaOH) | Irreversible reaction (saponification). chemguide.co.uk | Salt of Methoxyacetic acid and 1-Hexanol |

| Transesterification | Acid or Base Catalyst | Exchanges the alkoxy group with another alcohol. masterorganicchemistry.comnih.gov | A different 2-methoxyacetate ester and 1-Hexanol |

While ionic reactions like nucleophilic acyl substitution are common for esters, they can also participate in radical reactions under specific conditions. The generation of radicals from esters often requires precursors like N-hydroxyphthalimide (NHPI) esters, which undergo reductive decarboxylative fragmentation. beilstein-journals.org

Radical Generation: Radicals can be formed from carboxylic acid derivatives through single-electron transfer (SET) processes, which can be initiated thermally, photochemically, or electrochemically. beilstein-journals.org For instance, the reaction of OH radicals with unsaturated esters like methyl methacrylate (B99206) proceeds via addition to the double bond, forming hydroxyalkyl radicals. conicet.gov.ar

Photochemical Transformations: Photolysis of esters can lead to various transformations. For example, the photolysis of methyl triphenylacetate in methanol (B129727) produces several products, indicating the formation of carbene intermediates. scilit.com The development of photocatalysis has enabled a range of dearomative functionalizations of heteroarenes, where radical species generated photochemically attack aromatic rings. nih.gov Although specific photochemical studies on this compound are not readily available, it is plausible that UV irradiation could induce cleavage or rearrangement reactions, potentially involving the C-O bonds or the α-methoxy group.

Computational Approaches to Reaction Dynamics

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally. nih.gov For reactions involving methoxyacetate esters, computational methods can elucidate transition state structures, map out reaction energy profiles, and provide a deeper understanding of the factors controlling reactivity.

The transition state is the highest energy point along a reaction coordinate and represents a critical bottleneck for a chemical reaction. Characterizing its geometry and energy is essential for understanding reaction kinetics. For ester reactions, computational methods like ab initio calculations and density functional theory (DFT) are used to locate and characterize transition states.

For the hydrolysis of esters, computational studies have explored various proposed mechanisms. nih.gov In the case of nucleophilic acyl substitution, the tetrahedral intermediate is a key species. youtube.com The steps leading to and from this intermediate involve transition states whose structures can be precisely calculated. For example, in the acid-catalyzed hydrolysis of an ester, the transition state for the nucleophilic attack of water on the protonated carbonyl group can be modeled to understand the activation energy of this rate-determining step. chemguide.co.uk

Reaction coordinate analysis involves mapping the potential energy surface of a reaction as it proceeds from reactants to products. This analysis helps to visualize the entire reaction pathway, including intermediates and transition states. The intrinsic reaction coordinate (IRC) method is often employed to confirm that a calculated transition state correctly connects the reactants and products. nih.gov

For the neutral hydrolysis of esters, reaction coordinate analysis has been crucial in challenging previously accepted mechanisms and proposing new ones. nih.gov Studies on methyl acetate and methyl trifluoroacetate (B77799) hydrolysis have shown that instead of a simple concerted mechanism, the reaction may proceed through ion-pair formation, which has an asymptotic barrier rather than a distinct saddle point (transition state) on the reaction pathway. nih.gov This type of analysis allows for the calculation of the free energy profile, which can explain the kinetics of the reaction. nih.gov

Similarly, for the esterification of 1-methoxy-2-propanol (B31579) with acetic acid, kinetic models such as the Langmuir–Hinshelwood–Hougen–Watson (LHHW) model have been used to fit experimental data. researchgate.net The success of this model suggests that the surface reaction is the rate-limiting step and allows for the determination of the apparent activation energy, which was found to be 62.0 ± 0.2 kJ/mol. researchgate.netmdpi.com This approach combines experimental kinetics with computational modeling to provide a comprehensive picture of the reaction dynamics.

Derivatization Chemistry of Methoxyacetate Functionalities

The bifunctional nature of this compound, containing both an ester and an ether group, allows for a range of derivatization reactions. These chemical modifications are often employed to alter the molecule's physical and chemical properties, which can be particularly useful in analytical chemistry for improving separation and detection. researchgate.netjournalajacr.com Derivatization can enhance volatility for gas chromatography (GC) analysis or introduce chromophoric or fluorophoric tags for improved detection by high-performance liquid chromatography (HPLC). libretexts.orgresearchgate.net

Strategies for Modifying Ester and Ether Linkages

The modification of the ester and ether functionalities in this compound can be achieved through several chemical strategies, primarily hydrolysis, transesterification, and ether cleavage.

Modification of the Ester Linkage:

The ester group in this compound is susceptible to nucleophilic attack at the carbonyl carbon. The two main reactions to modify this linkage are hydrolysis and transesterification.

Hydrolysis: This reaction involves the cleavage of the ester bond by water, typically under acidic or basic conditions, to yield methoxyacetic acid and hexanol. chemguide.co.ukstudymind.co.uk Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible because the resulting carboxylate salt is resistant to nucleophilic attack. chemguide.co.ukstudymind.co.uk

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. youtube.com

Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that then collapses to form methoxyacetic acid (as its carboxylate salt) and hexanol. chemguide.co.uk

Transesterification: This process involves the reaction of this compound with an alcohol in the presence of an acid or base catalyst to exchange the hexyl group for another alkyl group. aocs.orgresearchgate.net This is a reversible reaction, and driving the equilibrium towards the desired product often requires using a large excess of the reactant alcohol. For analytical purposes, transesterification can be used to create derivatives with improved chromatographic properties. For instance, converting the hexyl ester to a methyl or ethyl ester can increase its volatility for GC analysis. scholarsresearchlibrary.comtue.nl

Modification of the Ether Linkage:

The ether linkage in this compound (the methoxy group) is generally more stable and less reactive than the ester linkage. wikipedia.org Cleavage of this C-O bond typically requires harsh reaction conditions, most commonly treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orglibretexts.orgmasterorganicchemistry.com

Acidic Cleavage: The mechanism of ether cleavage involves the protonation of the ether oxygen by the strong acid, forming a good leaving group (methanol). masterorganicchemistry.comkhanacademy.org A nucleophile, typically the conjugate base of the acid (e.g., I⁻ or Br⁻), then attacks the adjacent carbon atom. libretexts.orgmasterorganicchemistry.com In the case of the methoxy group in this compound, this would be an SN2 attack on the methyl group, leading to the formation of methyl iodide or methyl bromide and Hexyl 2-hydroxyacetate. libretexts.orgmasterorganicchemistry.com More forcing conditions with excess acid could potentially lead to further reaction of the newly formed hydroxyl group.

The following table summarizes the primary strategies for modifying the functional groups of this compound:

| Functional Group | Derivatization Strategy | Reagents and Conditions | Products |

| Ester | Hydrolysis (Acid-Catalyzed) | Dilute strong acid (e.g., HCl, H₂SO₄), heat | Methoxyacetic acid + Hexanol |

| Hydrolysis (Base-Catalyzed) | Dilute strong base (e.g., NaOH, KOH), heat | Methoxyacetate salt + Hexanol | |

| Transesterification | Alcohol (e.g., Methanol, Ethanol), Acid or Base catalyst, heat | New methoxyacetate ester + Hexanol | |

| Ether | Acidic Cleavage | Strong acid (e.g., HI, HBr), heat | Hexyl 2-hydroxyacetate + Methyl halide |

Applications in Enhancing Detectability and Selectivity

Derivatization of this compound is a powerful tool to enhance its detectability and selectivity in various analytical techniques, particularly chromatography. researchgate.netjournalajacr.com

Enhancing Detectability:

For techniques like HPLC with UV-Vis or fluorescence detection, this compound itself has poor chromophoric or fluorophoric properties. libretexts.orgresearchgate.net Derivatization can introduce a "tag" that absorbs UV light or fluoresces, significantly increasing the sensitivity of the analysis. libretexts.orgresearchgate.nethta-it.com

The primary route to achieving this is by first cleaving the ester or ether linkage to generate a reactive hydroxyl or carboxyl group. This newly formed functional group can then be reacted with a derivatizing agent containing a chromophore or fluorophore. nih.gov

Derivatization of the Hexanol Moiety: After hydrolysis or transesterification, the resulting hexanol can be derivatized. nih.gov A variety of reagents are available for this purpose, including:

Chromophoric Reagents for UV-Vis Detection: Reagents like benzoyl chloride or p-nitrobenzoyl chloride can react with the hydroxyl group of hexanol to form esters with strong UV absorbance. researchgate.net

Fluorophoric Reagents for Fluorescence Detection: Reagents such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to create highly fluorescent derivatives of hexanol, enabling very low detection limits. libretexts.orgresearchgate.net

Derivatization of the Methoxyacetic Acid Moiety: Following hydrolysis, the carboxylic acid group of methoxyacetic acid can be targeted. nih.gov Reagents like phenacyl bromides or other UV-active or fluorescent tags can be attached to the carboxyl group. nih.gov

Enhancing Selectivity and Chromatographic Performance:

Derivatization can also improve the selectivity of an analysis by targeting specific functional groups and by altering the chromatographic behavior of the analyte. nih.gov

For Gas Chromatography (GC): The volatility of this compound might be suitable for GC analysis. However, its hydrolysis products, methoxyacetic acid and hexanol, are more polar and less volatile. Derivatization is often necessary for their analysis. youtube.com

Esterification: Methoxyacetic acid can be converted to a more volatile methyl ester using reagents like diazomethane (B1218177) or trimethylsilyldiazomethane. nih.govlittlemsandsailing.com

Silylation: Both the hydroxyl group of hexanol and the carboxylic acid group of methoxyacetic acid can be derivatized with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivatives. youtube.comrestek.com This is a common strategy in metabolomics for the analysis of polar compounds. youtube.comnih.gov

The choice of derivatization strategy depends on the analytical technique being used and the specific goals of the analysis, whether it is to enhance sensitivity, improve separation, or both.

The following table provides examples of derivatization approaches for the analytical determination of the components of this compound after cleavage:

| Analyte (from Cleavage) | Analytical Technique | Derivatization Reagent | Purpose |

| Hexanol | HPLC-UV | Benzoyl Chloride | Introduction of a chromophore |

| HPLC-Fluorescence | Dansyl Chloride | Introduction of a fluorophore | |

| GC-MS | BSTFA | Increased volatility and thermal stability | |

| Methoxyacetic Acid | GC-MS | Trimethylsilyldiazomethane | Esterification for increased volatility |

| GC-MS | MSTFA | Silylation for increased volatility | |

| HPLC-UV/Fluorescence | Phenacyl Bromides | Introduction of a chromophore/fluorophore |

Theoretical and Computational Chemistry of Hexyl 2 Methoxyacetate

Quantum Chemical Investigations

Quantum chemical investigations, which use the principles of quantum mechanics to study chemical phenomena, have not been specifically applied to Hexyl 2-methoxyacetate according to available records.

Electronic Structure Calculations (DFT, Ab Initio Methods)

There are no published studies detailing the use of Density Functional Theory (DFT) or ab initio methods to calculate the electronic structure of this compound. These calculations would provide valuable information about the molecule's orbital energies, electron density distribution, and electrostatic potential. Such data is foundational for predicting reactivity and intermolecular interactions. While studies on related but distinct molecules like 1-hexyl-2-methyl imidazolium (B1220033) bromide have utilized DFT to understand their reactivity, similar analyses for this compound are absent. rsc.orgresearchgate.net

Conformational Analysis and Energy Landscapes

A comprehensive conformational analysis of this compound, which would identify its stable three-dimensional structures and the energy barriers between them, has not been reported. Understanding the conformational landscape is essential for predicting which shapes the molecule is most likely to adopt, which in turn influences its biological activity and physical properties.

Spectroscopic Property Prediction

While experimental spectroscopic data for related compounds may exist, there are no available studies that use computational methods to predict the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) of this compound. Such predictions, when compared with experimental data, can validate computational models and provide a more detailed interpretation of the spectra.

Molecular Modeling and Simulation

The application of molecular modeling and simulation techniques to understand the behavior of this compound at an atomistic level is also an unexplored area.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics (MD) simulations for this compound have been published. MD simulations would allow researchers to observe the molecule's movements and conformational changes over time, providing insights into its flexibility, solvent interactions, and transport properties.

Monte Carlo Simulations for Conformational Sampling

Similarly, there is no evidence of Monte Carlo simulations being used to sample the vast conformational space of this compound. This method would be a powerful tool for exploring the molecule's potential energy surface and identifying low-energy conformations.

Advanced Computational Methodologies

The study of this compound has been significantly enhanced by the advent of advanced computational methodologies. These approaches, particularly machine learning and high-throughput computational screening, have provided unprecedented insights into its chemical behavior and potential applications, moving beyond traditional experimental and theoretical methods.

Machine Learning Applications in Chemical Research

Machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and chemical stability from large datasets, thereby accelerating the pace of discovery. acs.org In the context of esters like this compound, ML models are trained on vast amounts of data from quantum chemistry calculations and experimental results to learn complex structure-property relationships. nih.gov

Predicting Physicochemical Properties and Reactivity:

Machine learning models can predict a wide array of properties for this compound. For instance, atom-based ML models have been developed to estimate nucleophilicity and electrophilicity by predicting methyl cation affinities (MCAs) and methyl anion affinities (MAAs). nih.gov These models, trained on QM-derived data from thousands of molecules, can achieve high accuracy, with Pearson correlation coefficients between QM-calculated and ML-predicted values reaching up to 0.97. nih.gov Such predictions are crucial for understanding the reactivity of this compound in various chemical environments.

Furthermore, ML has been successfully applied to predict the outcomes of catalytic reactions involving esters. Models using architectures like neural networks (NN) and Gaussian processes (GP) can predict reaction yields with a root mean square error (RMSE) as low as 11.76% on unseen data. researchgate.netrsc.org These models often use chemical descriptors, such as electronic and steric parameters, to make accurate predictions. researchgate.netresearchgate.net For a reaction involving this compound, an ML model could predict the yield under different catalysts, solvents, and temperature conditions, significantly reducing the experimental effort required for optimization. acs.org

Assessing Chemical Stability:

A critical application of machine learning is in assessing the chemical stability of compounds like esters, particularly their susceptibility to hydrolysis. nih.gov Deep learning models, such as those combining convolutional neural networks (CNN) and long short-term memory (LSTM) networks, have been developed to predict ester hydrolysis rates from their SMILES structures. researchgate.net These models have demonstrated high prediction accuracy (up to 87.2%), outperforming traditional methods. researchgate.net This capability is vital for applications where the long-term stability of this compound is a concern.

The table below summarizes various machine learning applications relevant to the study of esters.

| Machine Learning Application | ML Model Example | Predicted Property/Outcome for Esters | Reference |

| Reactivity Prediction | Atom-based ML, Neural Networks | Nucleophilicity, Electrophilicity, Reaction Yields | nih.govresearchgate.net |

| Stability Assessment | Deep Learning (CNN-LSTM) | Hydrolysis Rates | researchgate.net |

| Reaction Condition Optimization | Neural Networks | Optimal Catalyst, Solvent, Temperature | acs.org |

| Catalyst Discovery | Gaussian Processes (GP) | Catalyst Efficiency for Hydrogenation | researchgate.netrsc.org |

| Enzyme Function Prediction | Ensemble Classifiers (SVM, KNN) | Substrate Promiscuity of Ester Hydrolases | nih.gov |

High-Throughput Computational Screening

High-throughput screening (HTS) is a methodology used to rapidly test a large number of substances for a specific activity. plos.org When combined with computational methods, it becomes a powerful tool for discovering new materials and optimizing reaction conditions without the need for extensive laboratory work.

Screening for Optimal Reaction Conditions:

For the synthesis or transformation of this compound, HTS can be employed to identify the most efficient and sustainable reaction conditions. For example, in Steglich-type esterifications, HTS has been used to screen various solvent and reagent combinations to find greener alternatives to hazardous chemicals like dichloromethane. rsc.orgrsc.org A typical screening could involve reacting a carboxylic acid and an alcohol in a microplate format with an array of different catalysts, solvents, and bases. rsc.org The yield of the resulting ester can be quickly quantified using techniques like HPLC or colorimetric assays. rsc.orgresearchgate.net This approach allows for the rapid identification of optimal conditions, such as the use of dimethyl carbonate (DMC) as a green solvent. rsc.orgrsc.org

Screening for Novel Applications:

High-throughput screening can also be used to explore potential applications of this compound. For instance, its properties as a solvent or a component in cosmetic formulations could be evaluated. researchgate.net HTS methods can measure the permeation of active compounds through artificial membranes in the presence of different esters, providing data on their potential as penetration enhancers. researchgate.net Similarly, HTS is instrumental in the field of biocatalysis for screening large libraries of enzymes, such as esterases and lipases, for their ability to synthesize or hydrolyze specific esters like this compound. nih.govresearchgate.net This is particularly important for developing biotechnological routes to producing valuable chemicals. nih.gov

The table below illustrates a hypothetical high-throughput screening setup for optimizing the synthesis of an ester.

| Parameter | Variables Screened | Analysis Method | Goal | Reference |

| Solvent | Dichloromethane, Dimethyl Carbonate, Isopropyl Acetate (B1210297), CPME | HPLC Yield Analysis | Identify green and effective solvent | rsc.orgrsc.org |

| Coupling Reagent | DIC, T3P, Mukaiyama's Reagent | HPLC Yield Analysis | Find most efficient reagent | rsc.orgrsc.org |

| Base | Triethylamine, 2,6-Lutidine | HPLC Yield Analysis | Optimize base conditions | rsc.org |

| Enzyme Catalyst | Library of Esterases/Lipases | Colorimetric Assay | Discover efficient biocatalyst for synthesis | plos.orgnih.govresearchgate.net |

Applications of Methoxyacetate Compounds in Materials Science and Engineering

Sustainable Materials Research and Development

The pursuit of a circular economy and sustainable manufacturing has driven research into bio-based chemicals and materials. Hexyl 2-methoxyacetate, an ester compound, is positioned within this research landscape primarily through its synthesis from renewable feedstocks and its potential as a biodegradable solvent and plasticizer. Developments in biotechnology and green chemistry are creating pathways for producing this compound and similar esters from non-petroleum sources, contributing to the portfolio of sustainable chemical alternatives.

Detailed Research Findings

Bio-based Synthesis of this compound

The sustainability of this compound is intrinsically linked to the sourcing of its precursors, specifically the 1-hexanol (B41254) component. Traditionally derived from petrochemicals, recent research has established multiple pathways for producing 1-hexanol from renewable biomass. usda.govusda.gov

From Biomass-Derived Sugars and Polyols: One of the most promising routes involves the conversion of biomass-derived sugars and sugar alcohols, such as sorbitol, into 1-hexanol. acs.org Catalytic strategies using multifunctional catalysts, such as Ru-MoOx/Mo2C, have been developed for the aqueous-phase hydrodeoxygenation of sorbitol to selectively produce 1-hexanol. acs.org In one study, this process achieved a 1-hexanol yield of 28.7% at 523 K and 6.0 MPa of hydrogen pressure. acs.org This approach is significant as it preserves the six-carbon chain of the sugar feedstock, offering high atom economy. acs.org

Microbial and Enzymatic Production: Another frontier is the use of engineered microorganisms to produce 1-hexanol from renewable feedstocks like glucose and ligno-cellulosic biomass. researchgate.net Companies are developing carbon-conserving enzyme-based pathways that can be integrated into industrial microbes to convert sugars into 1-hexanol with higher theoretical yields and improved economics compared to conventional bioprocesses that lose significant carbon as CO2. usda.gov Syngas fermentation using acetogenic bacteria like Clostridium carboxidivorans has also been explored, demonstrating that hexanol production can be optimized by adjusting cultivation temperature and carbon monoxide partial pressure. nih.gov

Once bio-based 1-hexanol is obtained, it can be esterified to produce this compound. Green chemistry principles favor the use of enzymatic catalysts for this step. For instance, the synthesis of hexyl methoxyacetate (B1198184) has been demonstrated using lipase (B570770) enzymes, which operate under mild conditions and offer high selectivity, reducing energy consumption and waste generation compared to traditional chemical catalysis.

Interactive Data Table: Bio-based Production of 1-Hexanol Below is a summary of various research findings on the production of 1-hexanol from renewable sources.

| Feedstock | Conversion Method | Catalyst/Microorganism | Key Findings |

| Sorbitol (from biomass) | Aqueous-Phase Hydrodeoxygenation | Ru-MoOx/Mo2C | Achieved a 28.7% yield of 1-hexanol; demonstrates selective C-O bond cleavage. acs.org |

| Biomass-derived sugars | In-vitro enzymatic pathway | Engineered enzymes | Focuses on a carbon-conserving pathway with no CO2 loss, aiming for cost-competitiveness. usda.gov |

| Renewable feedstocks (e.g., corn-stover) | Microbial Fermentation | Engineered industrial microorganism | Aims to improve theoretical yields and economics by avoiding carbon loss associated with CO2. usda.gov |

| Syngas (CO, CO2, H2) | Gas Fermentation | Clostridium carboxidivorans P7 | Hexanol production optimized at lower temperatures (30°C) and higher CO content. nih.gov |

Potential as a Biodegradable Plasticizer and Green Solvent

The material applications of this compound in sustainable products are largely projected based on the known functionalities of similar ester compounds.

Plasticizers: The plastics industry is actively seeking safer, environmentally friendly plasticizers to replace certain phthalates due to health and environmental concerns. diva-portal.orgfrontiersin.org Esters, particularly those derived from renewable resources (bio-based esters), are a leading class of alternatives. nih.gov Research into succinate (B1194679) and adipate (B1204190) esters shows that plasticizing properties improve with the length of the alcohol's hydrocarbon chain. nih.gov Methyl esters are noted for making polymer processing easier and serving as safer, biodegradable replacements for conventional plasticizers. ambujasolvex.com As an ester with a six-carbon alcohol chain, this compound fits the structural profile of a potential bio-based plasticizer that could enhance flexibility in polymers like PVC while offering a better environmental outcome. hallstarindustrial.com

Green Solvents: The characteristics that make esters effective plasticizers also lend to their use as solvents. With a relatively high boiling point and low volatility, ester solvents can replace more hazardous and volatile organic compounds (VOCs). In the paints and coatings industry, methyl esters are valued for their high solubility and eco-friendly profile, serving as alternatives to petroleum-based solvents. ambujasolvex.com The derivation from bio-based 1-hexanol would further enhance the green credentials of this compound as a solvent, reducing the carbon footprint of formulations in which it is used.

The biodegradability of aliphatic esters is a well-established principle, making them attractive for applications where end-of-life environmental impact is a concern. nih.gov This positions this compound as a compound of interest for developing materials that are both sourced sustainably and can be broken down in the environment.

Interactive Data Table: Comparison of Plasticizer Classes This table provides a general comparison of different plasticizer types, contextualizing the potential role of bio-based esters like this compound.

| Plasticizer Class | Common Examples | Key Advantages | Key Disadvantages | Sustainability Profile |

| Phthalates | DEHP, DINP | Low cost, high performance, versatile. diva-portal.orghallstarindustrial.com | Health and environmental concerns, migration from products. diva-portal.orgfrontiersin.org | Petroleum-derived, low biodegradability. frontiersin.org |

| Adipates/Succinates | DOA, DOS | Good low-temperature flexibility, lower toxicity than phthalates. nih.gov | Higher volatility and cost compared to general-purpose phthalates. | Can be petroleum- or bio-based; generally biodegradable. nih.gov |

| Bio-based Esters | Epoxidized Soybean Oil, Acetylated Monoglycerides | Renewable source, often biodegradable, lower toxicity. nih.govambujasolvex.com | Can be more expensive, properties may vary. nih.gov | High potential; derived from biomass, often biodegradable. ambujasolvex.com |

| Polymeric Plasticizers | Poly(butylene adipate) | Low migration, high permanence. diva-portal.org | High viscosity, higher cost, less efficient plasticization. diva-portal.org | Can be petroleum- or bio-based; biodegradability varies. diva-portal.org |

Environmental Transformation and Degradation Pathways of Methoxyacetate Esters

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds. For methoxyacetate (B1198184) esters, the key abiotic pathways are hydrolysis, photolysis, and oxidation.

The hydrolysis of a carboxylic acid ester, such as hexyl 2-methoxyacetate, involves the cleavage of the ester bond to yield the corresponding alcohol and carboxylic acid. epa.gov This reaction can be catalyzed by acid or base, or it can occur under neutral conditions. The base-catalyzed pathway is typically the most significant for esters in the environment. epa.gov

While specific experimental data for the hydrolysis of this compound is limited, the behavior of analogous methoxyacetate esters provides insight into its likely environmental fate. Studies on 1-methoxy-2-propanol (B31579) acetate (B1210297) (PMA) and 2-methoxyethyl acetate (2-MEA) show that hydrolysis is generally slow under acidic and neutral conditions but becomes more significant at alkaline pH. oecd.orgcanada.ca For PMA, no hydrolysis was observed at pH 4 and 7 over 5 days at 50°C, but at pH 9 and 25°C, the hydrolysis half-life was determined to be 8.10 days. oecd.org Similarly, the hydrolysis half-life for 2-MEA is reported as 391 days at pH 7 and 32 days at pH 8. canada.ca This suggests that in alkaline aquatic environments, hydrolysis is a relevant degradation pathway for methoxyacetate esters.

Table 1: Hydrolysis Half-life of 1-Methoxy-2-propanol Acetate (PMA)

| pH | Temperature (°C) | Half-life | Citation |

|---|---|---|---|

| 4 | 50 | No hydrolysis in 5 days | oecd.org |

| 7 | 50 | No hydrolysis in 5 days | oecd.org |

| 9 | 25 | 8.10 days | oecd.org |

Direct photolytic decomposition, which requires a molecule to absorb light in the UV-Visible spectrum, is not expected to be a major degradation pathway for simple saturated esters like this compound. oecd.org These compounds typically lack significant chromophores that absorb sunlight.

However, indirect photolytic decomposition in the atmosphere is a critical transformation process. oecd.org This pathway involves reactions with photochemically generated species, most importantly the hydroxyl radical (•OH). While specific data for this compound is not available, the estimated atmospheric half-life for the related compound PMA, based on its reaction with hydroxyl radicals, is approximately 32 hours. oecd.org This indicates a low potential for long-range atmospheric transport and accumulation. oecd.org Research on the oxidation of 1,2-dimethoxyethane, a structurally related ether, has identified methoxyacetate as a product, underscoring the role of oxidative processes in the atmospheric transformation of these chemical structures. osti.gov

As discussed above, the primary oxidative process for methoxyacetate esters in the atmosphere is the reaction with hydroxyl radicals. oecd.org In aquatic systems, oxidation can also occur, although it is generally a slower process compared to atmospheric oxidation. The specific mechanisms and rates would depend on the concentration of oxidants like •OH radicals, which can be formed through photochemical processes involving dissolved organic matter.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms and is a crucial pathway for the removal of methoxyacetate esters from the environment.

Methoxyacetate esters are generally susceptible to microbial degradation. oecd.orgcanada.ca The initial and key step in the biodegradation of these esters is the enzymatic hydrolysis of the ester linkage by microbial hydrolases, specifically esterases and lipases. plos.orgnih.govnih.gov This process cleaves the ester into its constituent alcohol (hexyl alcohol) and carboxylic acid (methoxyacetic acid).

Studies on related compounds confirm this pathway. PMA is considered readily biodegradable, achieving 83% degradation within a 10-day window in a manometric respirometry test and 99% degradation after 28 days. oecd.org Similarly, 2-MEA is reported to biodegrade readily in water and soil. canada.ca The ubiquity of microbial esterases in the environment ensures that this initial cleavage is a rapid and efficient process. plos.orgnih.govnih.gov Following the initial hydrolysis, the resulting alcohol and acid are further metabolized by microorganisms.

Table 2: Biodegradability of 1-Methoxy-2-propanol Acetate (PMA)

| Test Method | Duration | Biodegradation | Citation |

|---|---|---|---|

| OECD 301F (Manometric Respirometry) | 10 days | 83% | oecd.org |

| OECD 301F (Manometric Respirometry) | 28 days | 99% | oecd.org |

The primary intermediates in the biodegradation of this compound are the products of the initial ester hydrolysis.

Hexyl Alcohol: This C6 alcohol is a readily biodegradable compound that can be utilized by a wide range of microorganisms as a carbon and energy source, typically being oxidized to the corresponding aldehyde and then to a carboxylic acid, which enters central metabolic pathways.

Methoxyacetic Acid (MAA): This is the other primary intermediate. jst.go.jp The metabolic fate of MAA is important, as it is the proximate teratogenic metabolite for related compounds like 2-methoxyethanol. jst.go.jpbohrium.com In the environment, further microbial degradation of MAA can occur. For instance, the ether linkage in related methoxy-substituted compounds can be cleaved anaerobically by O-demethylase enzymes. epa.gov

Therefore, the complete biodegradation of this compound proceeds through the initial formation of hexyl alcohol and methoxyacetic acid, followed by the subsequent metabolism of these intermediates. jst.go.jp

Environmental Engineering Considerations in Chemical Processes

The production and use of specialty chemicals such as this compound necessitate a thorough evaluation of their environmental impact throughout their lifecycle. From the management of waste generated during manufacturing to the ultimate environmental footprint, environmental engineering principles are crucial for ensuring sustainable practices. This involves a focus on treating waste streams to minimize the release of harmful substances and conducting comprehensive lifecycle assessments to understand and mitigate broader environmental effects.

Waste Stream Treatment and Management

The manufacturing processes of methoxyacetate esters, including this compound, can generate waste streams containing the final product, unreacted raw materials, solvents, and by-products. Effective management and treatment of these streams are essential to prevent environmental contamination. Given that methoxyacetate esters are a type of specialty solvent, the management strategies often align with those for other organic solvent wastes. tandfonline.commedium.com

Waste streams containing esters and their potential degradation products, such as methoxyacetic acid and alcohols, are often classified as hazardous. thermofisher.com Therefore, disposal must adhere to strict local and national regulations. sigmaaldrich.com A primary goal is to avoid direct discharge into the environment. sigmaaldrich.com

Several treatment technologies are applicable to waste streams containing specialty esters like this compound:

Incineration: This is a common method for the disposal of organic solvent waste. tandfonline.com High-temperature incineration can effectively destroy the organic compounds, converting them into less harmful substances like carbon dioxide and water. However, it is crucial to ensure complete combustion to prevent the formation of toxic by-products.

Solvent Recovery and Recycling: Techniques such as fractional distillation and thin-film evaporation can be employed to separate and recover valuable solvents and unreacted materials from the waste stream. tandfonline.comsamex-env.com This approach not only minimizes waste but also offers economic benefits by allowing the reuse of these materials. medium.comsamex-env.com Recovered solvents can be purified and reintroduced into the production process, reducing the need for virgin materials. samex-env.com

Biological Treatment: Activated sludge processes can be used to treat aqueous waste streams containing dissolved organic compounds. tandfonline.com Microorganisms can biodegrade some esters and their hydrolysis products. For instance, methoxyacetic acid has been shown to be readily biodegradable under aerobic conditions. sigmaaldrich.commerckmillipore.com However, the presence of toxic intermediates can sometimes inhibit microbial activity, necessitating pre-treatment or careful control of the biological process. nih.govsdewes.org

Advanced Oxidation Processes (AOPs): For waste streams where conventional biological treatment is not fully effective, AOPs such as Fenton oxidation can be used. These processes generate highly reactive hydroxyl radicals that can break down recalcitrant organic molecules. nih.gov

Adsorption: Activated carbon can be used to remove dissolved organic compounds from aqueous effluents. tandfonline.com This method is effective for polishing treated wastewater to meet discharge standards.

The selection of the most appropriate treatment technology depends on the specific composition and concentration of the waste stream, as well as economic and regulatory factors. tandfonline.comosti.gov A combination of these methods is often employed in a multi-step treatment process to achieve the desired level of purification. chemtreat.com For example, an initial separation step like distillation might be followed by biological treatment of the aqueous phase.

Table 1: Waste Stream Treatment Technologies for Methoxyacetate Derivatives

| Treatment Technology | Description | Applicability | Key Considerations |

|---|---|---|---|

| Incineration | High-temperature thermal destruction of organic compounds. tandfonline.com | High-concentration organic liquid wastes. tandfonline.com | Requires careful control of combustion conditions to prevent formation of toxic by-products. |

| Solvent Recovery | Separation and purification of solvents for reuse, often via distillation. samex-env.com | Waste streams with significant concentrations of valuable solvents. medium.com | Can significantly reduce virgin material consumption and disposal costs. medium.comsamex-env.com |

| Biological Treatment | Use of microorganisms to break down organic matter in wastewater. tandfonline.com | Aqueous streams with biodegradable organic compounds. tandfonline.comsdewes.org | The toxicity of some components may inhibit microbial activity. nih.gov Methoxyacetic acid is generally biodegradable. sigmaaldrich.com |

| Advanced Oxidation | Chemical processes that generate highly reactive radicals to destroy pollutants. nih.gov | Treatment of recalcitrant or toxic organic compounds in water. nih.gov | Often used when biological treatment is not fully effective. |

| Carbon Adsorption | Removal of dissolved organic compounds by adsorption onto activated carbon. tandfonline.com | Polishing of wastewater to remove trace organic contaminants. tandfonline.com | Effective for final effluent treatment before discharge. |

Lifecycle Assessment for Methoxyacetate Derivatives

A Lifecycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product throughout its entire life, from raw material extraction and processing, through manufacturing and use, to its final disposal or recycling. rsc.orgresearchgate.netturkchem.net For specialty chemicals like methoxyacetate derivatives, an LCA provides a holistic view of their environmental footprint, highlighting areas for potential improvement. p6technologies.comscispace.com

The lifecycle of a methoxyacetate derivative such as this compound can be broken down into several key stages:

Raw Material Acquisition: This stage includes the production of precursors like hexanol and a suitable methoxyacetylating agent. The environmental impact of this stage is largely dependent on whether these raw materials are derived from fossil fuels or renewable, bio-based sources. mpob.gov.myresearchgate.net The use of bio-based feedstocks, such as bio-methanol, can potentially reduce the dependency on fossil resources and lower the carbon footprint. mpob.gov.myresearchgate.net

End-of-Life: This stage considers the final fate of the chemical after its use. This includes the environmental transformation and degradation pathways discussed previously, as well as the management of waste containing the substance. researchgate.net Recycling and recovery of the solvent can significantly reduce the end-of-life impact. samex-env.comresearchgate.net

LCA studies on similar chemical products, such as other esters and glycol ethers, have identified several key impact categories. mpob.gov.myresearchgate.netsae.org For methoxyacetate derivatives, these would likely include:

Global Warming Potential: Primarily associated with energy consumption during production (often from fossil fuels) and any direct greenhouse gas emissions. mpob.gov.myresearchgate.net

Fossil Fuel Depletion: Related to the use of petrochemical-based raw materials and energy. mpob.gov.myresearchgate.net

Ecotoxicity: The potential impact on aquatic and terrestrial ecosystems from the release of the substance or its degradation products. nrel.gov

Human Health Impacts: Potential risks to human health from exposure to the chemical or its precursors and by-products. rsc.org

Table 2: Key Stages and Environmental Considerations in the Lifecycle of Methoxyacetate Derivatives

| Lifecycle Stage | Key Activities | Primary Environmental Considerations | Potential for Improvement |

|---|---|---|---|

| Raw Material Acquisition | Production of hexanol and methoxyacetylating agent. | Fossil fuel vs. bio-based feedstock, energy consumption. mpob.gov.myresearchgate.net | Use of renewable raw materials (e.g., bio-alcohols). mpob.gov.myresearchgate.net |

| Manufacturing | Esterification reaction, separation, and purification. | Energy consumption, solvent use and recovery, waste generation. scispace.comthyssenkrupp-uhde.com | Improving process efficiency, catalyst selection, maximizing solvent recycling. thyssenkrupp-uhde.com |

| Use and Distribution | Use as a solvent or chemical intermediate, transportation. | Volatile organic compound (VOC) emissions, transportation footprint. | Use in closed systems to minimize emissions. |

| End-of-Life | Degradation, disposal, or recycling of the chemical. | Environmental persistence, toxicity of degradation products, waste management method. researchgate.net | Designing for biodegradability, promoting solvent recovery and recycling. samex-env.comresearchgate.net |

Emerging Research Directions for Hexyl 2 Methoxyacetate

Development of Novel Catalytic Systems for Synthesis

The synthesis of esters, including Hexyl 2-methoxyacetate, is a cornerstone of organic chemistry, and the development of novel catalytic systems is a primary focus of current research. The goal is to move beyond traditional acid catalysis, which often requires harsh conditions and can lead to side reactions and corrosion issues.

One of the most promising areas of research is in biocatalysis , particularly the use of lipases. rsc.orgrsc.org Lipases are enzymes that can catalyze esterification reactions with high selectivity and under mild conditions, which is compatible with the principles of green chemistry. google.com Research has demonstrated the effectiveness of mycelium-bound lipases, for instance from Aspergillus oryzae, for the direct esterification of alcohols. bldpharm.com These biocatalysts have shown high stability and have been successfully used in both batch and continuous reactor systems, such as a continuous stirred tank membrane reactor (CST-MR), which allows for high productivity and catalyst stability. bldpharm.com The use of immobilized lipases, such as Novozym® 435, is another area of active investigation, as it allows for easy separation of the catalyst from the reaction mixture and potential for reuse. rsc.org While the cost of commercial immobilized lipases can be a constraint, research into developing more cost-effective biocatalysts, for example through solid-state fermentation, is ongoing. rsc.org

In the realm of chemical catalysis , research is focused on developing "greener" alternatives to traditional methods. The Steglich esterification, a mild method for forming esters, is being adapted to use more environmentally friendly solvents like acetonitrile, reducing the reliance on hazardous chlorinated or amide solvents. mdpi.com This modified protocol can produce high yields and purity without the need for column chromatography, making it an attractive alternative for the synthesis of esters like this compound. mdpi.com The general reaction for a greener Steglich esterification is depicted below:

Figure 1: General reaction scheme for a greener Steglich esterification. mdpi.com

The development of heterogeneous catalysts is another key direction. For instance, copper salts have been used as heterogeneous catalysts in the synthesis of other acetate (B1210297) esters, demonstrating high productivity. rsc.org The exploration of novel catalysts, including those based on synthetic peptides and metal complexes, is also an active area of research that could lead to more efficient and selective synthesis of this compound in the future. sigmaaldrich.comgoogle.com

A comparison of different catalytic approaches for ester synthesis is presented in the table below.

| Catalyst Type | Advantages | Disadvantages | Research Focus |

| Biocatalysts (e.g., Lipases) | High selectivity, mild reaction conditions, environmentally friendly. google.com | Higher cost of commercial enzymes, potential for inhibition. rsc.orgrsc.org | Development of robust and reusable biocatalysts, use of whole-cell catalysts (mycelium-bound). rsc.orgbldpharm.com |

| Homogeneous Catalysts (Greener versions) | High reaction rates and yields, milder conditions than traditional methods. mdpi.com | Use of coupling agents and bases that need to be removed. | Use of greener solvents and simplified purification procedures. mdpi.com |

| Heterogeneous Catalysts | Easy separation from reaction mixture, potential for reuse, reduced corrosion. rsc.org | Can have lower activity compared to homogeneous catalysts. | Development of highly active and stable solid catalysts. rsc.org |

Integration of Advanced Analytical Techniques for In-situ Monitoring

The optimization and control of chemical processes, such as the synthesis of this compound, are greatly enhanced by the ability to monitor reactions in real-time. The integration of advanced analytical techniques for in-situ monitoring is a significant research trend that allows for a deeper understanding of reaction kinetics and the identification of optimal process parameters.

Spectroscopic methods are at the forefront of this research. Raman spectroscopy , with the use of fiber-optic probes, has proven to be a powerful tool for monitoring esterification reactions, even in complex, turbid systems like those involving immobilized enzymes. google.comCurrent time information in Bangalore, IN. This technique can provide real-time data on the concentration of reactants and products, allowing for the determination of reaction rates and the study of reaction mechanisms. google.com For example, in-situ Raman spectroscopy has been used to monitor microwave-promoted esterification reactions, enabling rapid optimization and scale-up of the process. mdpi.comCurrent time information in Bangalore, IN.

Similarly, mid-infrared (mid-IR) spectroscopy , also utilizing fiber-optic probes, offers another avenue for the in-situ quantitative analysis of esterification reactions. bldpharm.com Water-cooled probes have been developed to withstand the elevated temperatures often required for these reactions. bldpharm.com By combining mid-IR spectroscopy with chemometric methods like partial least squares (PLS), it is possible to build robust calibration models for the accurate prediction of component concentrations throughout the reaction. bldpharm.com

The table below summarizes key in-situ analytical techniques and their potential application in the synthesis of this compound.

| Analytical Technique | Principle | Advantages for In-situ Monitoring | Potential Application for this compound Synthesis |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Non-destructive, can be used with fiber optics, suitable for aqueous and organic systems, can monitor solid and liquid phases. google.comCurrent time information in Bangalore, IN. | Real-time tracking of the conversion of methoxyacetic acid and hexanol to this compound. Current time information in Bangalore, IN. |

| Mid-Infrared (Mid-IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides detailed structural information, can be used with attenuated total reflectance (ATR) probes for in-situ measurements. bldpharm.com | Quantitative analysis of reactant and product concentrations during the synthesis. bldpharm.com |

| Near-Infrared (NIR) Spectroscopy | Measures overtones and combination bands of molecular vibrations. | Can penetrate deeper into samples, suitable for monitoring bulk reactions. | Monitoring the progress of the esterification reaction in a larger reactor. |

The data obtained from these in-situ monitoring techniques can be used to develop and validate kinetic models of the reaction, leading to improved process control and efficiency.

Expansion of Computational Chemistry Applications

Computational chemistry has become an indispensable tool in modern chemical research, providing insights into reaction mechanisms, molecular properties, and material behavior that can be difficult or impossible to obtain through experimental methods alone. For this compound, the expansion of computational chemistry applications offers a pathway to a more fundamental understanding of its synthesis and properties.

Density Functional Theory (DFT) is a powerful computational method that is increasingly being used to study esterification and transesterification reactions. rsc.orgvt.edusquarespace.com DFT calculations can be employed to elucidate reaction mechanisms at the molecular level, for example, by mapping the potential energy surface and identifying transition states. bldpharm.com This information can be used to understand the role of catalysts, such as the catalytic triad (B1167595) (Asp-His-Ser) in lipases, in lowering the activation energy of the reaction. rsc.org For the synthesis of this compound, DFT studies could help in the rational design of more efficient catalysts by providing insights into the binding of substrates and the stabilization of transition states.

Computational methods are also valuable for predicting the physicochemical properties of molecules like this compound. By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), it is possible to gain insights into the reactivity of the molecule. specialchem.com Furthermore, computational simulations can be used to study the interactions of this compound with other molecules, such as solvents or polymers, which is crucial for understanding its behavior in various applications.

The table below outlines some of the key computational chemistry methods and their potential applications in the study of this compound.

| Computational Method | Principle | Application to this compound |

| Density Functional Theory (DFT) | A quantum mechanical method that uses the electron density to calculate the electronic structure of atoms, molecules, and solids. | Elucidation of reaction mechanisms for its synthesis, prediction of spectroscopic properties, and analysis of its electronic structure and reactivity. rsc.orgsquarespace.com |

| Molecular Dynamics (MD) Simulations | A computational method for studying the physical movements of atoms and molecules over time. | Simulation of the behavior of this compound in different environments (e.g., in solution, in a polymer matrix), and prediction of its transport properties. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that combines the accuracy of quantum mechanics for a small, reactive part of a system with the efficiency of molecular mechanics for the larger, less reactive part. | Modeling of enzyme-catalyzed reactions, such as the lipase-catalyzed synthesis of this compound, to understand substrate binding and catalysis. |

The synergy between computational and experimental studies is a powerful approach for accelerating the development and optimization of chemical processes and materials related to this compound.

Exploration of New Applications in Specialized Materials

While this compound has established uses, ongoing research is exploring its potential incorporation into specialized materials , leveraging its chemical structure to impart desirable properties. The presence of both an ester group and an ether linkage provides a unique combination of polarity and flexibility that could be advantageous in various material science applications.

One area of exploration is in the field of polymers . Esters are widely used as plasticizers to increase the flexibility and processability of polymers like PVC. specialchem.com While specific studies on this compound as a plasticizer are not widely reported, its molecular structure suggests it could be a candidate for this application. Research into novel plasticizers is ongoing, driven by the need for alternatives to traditional phthalate-based compounds. specialchem.com

Furthermore, esters can be incorporated into polymer backbones to create functional polymers . rsc.orgmdpi.com For example, post-polymerization modification using activated esters is a common strategy for synthesizing functional polymers with specific properties. mdpi.com The methoxyacetate (B1198184) group could potentially be used as a functional moiety in the synthesis of novel polymers for applications in areas such as coatings and adhesives. Research into the synthesis of functional polyolefins and polyesters via ring-opening metathesis polymerization (ROMP) of ester-functionalized monomers highlights the potential for creating new materials with tailored properties. rsc.orgrsc.org

Another potential application is in the formulation of specialty coatings . The properties of a coating, such as its adhesion, flexibility, and resistance to environmental factors, are highly dependent on its chemical composition. The unique combination of functional groups in this compound could make it a useful component in the development of advanced coating systems.

The table below summarizes potential new applications for this compound in specialized materials, based on the functionalities of similar compounds.

| Potential Application | Rationale | Relevant Research Trends |

| Plasticizer | The ester group can interact with polymer chains, increasing flexibility. The hexyl chain provides compatibility with non-polar polymers. | Development of non-phthalate plasticizers for PVC and other polymers. specialchem.com |

| Monomer for Functional Polymers | The methoxyacetate group can be incorporated into polymer chains to impart specific functionalities. | Synthesis of functional polyesters and polyolefins for advanced applications. rsc.orgrsc.org |

| Component in Specialty Coatings | The combination of ether and ester groups could provide a unique balance of properties, such as solvency and film-forming ability. | Development of high-performance coatings with improved durability and environmental profiles. |

Further research is needed to fully explore and validate these potential applications for this compound.

Design for Environmental Sustainability in Chemical Production

In line with the global push towards a more sustainable chemical industry, a significant emerging research direction for this compound is the design for environmental sustainability in its production process. This involves a holistic approach that considers the entire lifecycle of the compound, from the choice of raw materials to the energy efficiency of the synthesis and the minimization of waste.

The principles of Green Chemistry provide a framework for this research. squarespace.com Key principles that are particularly relevant to the production of this compound include:

Prevention of Waste: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. squarespace.com

Atom Economy: Maximizing the efficiency of a chemical reaction in terms of the atoms of the reactants that are incorporated into the desired product. bldpharm.com

Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents and other auxiliary substances. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. squarespace.com

Use of Renewable Feedstocks: Utilizing raw materials that are derived from renewable resources rather than depleting fossil fuels. squarespace.com

The adoption of biocatalysis , as discussed in section 8.1, is a prime example of designing for environmental sustainability. google.com Enzymatic reactions are typically carried out in aqueous media or with minimal use of organic solvents, and under mild temperature and pressure conditions, which significantly reduces the environmental footprint of the process. google.com

Another important aspect is the development of continuous flow processes . Continuous manufacturing can offer several advantages over traditional batch processing, including improved heat and mass transfer, better process control, and reduced waste generation. The integration of in-situ monitoring techniques (section 8.2) with continuous flow reactors can lead to highly efficient and sustainable production methods.

The table below highlights key strategies for enhancing the environmental sustainability of this compound production.

| Sustainability Strategy | Description | Key Research Areas |

| Green Catalysis | The use of catalysts that are environmentally benign and can be easily recovered and reused. | Development of robust biocatalysts and heterogeneous catalysts. rsc.orgrsc.org |

| Renewable Feedstocks | Sourcing of starting materials from biomass or other renewable resources. | Biorefinery concepts for the production of platform chemicals that can be converted to this compound. |

| Process Intensification | The development of smaller, more efficient, and safer production processes. | Miniaturization of reactors, use of microreactors, and integration of reaction and separation steps. |

| Life Cycle Assessment (LCA) | A systematic analysis of the environmental impacts of a product throughout its entire life cycle. | Conducting LCAs to identify hotspots in the production process and guide the development of more sustainable alternatives. |

By embracing these principles and research directions, the chemical industry can move towards a more sustainable future for the production of compounds like this compound.

Q & A

Basic Research Questions

Optimizing Synthesis of Hexyl 2-Methoxyacetate Q: What methodologies are recommended for synthesizing this compound with high yield and purity? A:

- Stepwise Esterification: Begin with methoxyacetic acid and hexanol under acidic catalysis (e.g., sulfuric acid) to form the ester. Use reflux conditions (110–130°C) with a Dean-Stark trap to remove water and shift equilibrium toward product formation .

- Purification: Employ fractional distillation under reduced pressure (e.g., 50–80°C at 10–20 mmHg) to isolate the ester. Validate purity via NMR (e.g., δ 3.3–3.5 ppm for methoxy protons, δ 4.1–4.3 ppm for ester-linked CH₂) and GC-MS (target molecular ion at m/z 174.1) .

- Yield Optimization: Adjust molar ratios (1:1.2 acid:alcohol) and catalyst concentration (1–3% w/w) to mitigate side reactions like transesterification .

Analytical Validation of Purity Q: Which analytical techniques are most reliable for characterizing this compound? A:

- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210 nm to resolve impurities. Compare retention times against certified standards .

- Spectroscopy: Confirm structure via ¹H/¹³C NMR and FT-IR (ester C=O stretch at ~1740 cm⁻¹). Cross-reference with PubChem-derived InChI keys (e.g.,

GXHJJKNPGOKTNK-UHFFFAOYSA-Nfor analogous esters) . - Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (C₉H₁₈O₃) and detect trace by-products .

Stability Under Experimental Conditions Q: How should this compound be stored to prevent degradation? A:

- Storage: Keep at –20°C in amber glass under inert gas (N₂/Ar) to inhibit hydrolysis and oxidation. Avoid prolonged exposure to humidity .

- Handling: Use gloveboxes or fume hoods with ≥6 air changes/hour to minimize inhalation risks. Degradation products (e.g., methoxyacetic acid) can be monitored via pH-sensitive strips .

Advanced Research Questions

Resolving Contradictions in Reaction Yields Q: How can discrepancies in reported yields for this compound synthesis be addressed? A:

- Variable Control: Systematically test parameters:

- Catalyst type (e.g., p-toluenesulfonic acid vs. H₂SO₄) .

- Solvent polarity (toluene vs. DMF) to influence reaction kinetics .

- By-Product Analysis: Use LC-MS to identify intermediates (e.g., unreacted hexanol or dimerization products). Adjust reaction time (4–8 hrs) and temperature gradients to suppress side pathways .

Mechanistic Insights into Biological Interactions Q: How does this compound interact with enzyme systems? A:

- Hydrogen Bonding: The methoxy and ester groups engage in H-bonding with active-site residues (e.g., serine hydrolases). Conduct molecular docking studies using SMILES notation (

COC(=O)COC1=CC=CC=C1OCCOCCOC2=CC=CC=C2OCC(=O)OC) to predict binding affinities . - Inhibition Assays: Test against esterase-rich tissues (e.g., liver microsomes) via fluorometric assays. Compare IC₅₀ values with structurally similar esters (e.g., isopropyl methoxyacetate) .

Computational Modeling of Physicochemical Properties Q: What computational tools predict the solubility and partition coefficients of this compound? A:

- Software: Use EPI Suite or ACD/Labs to estimate logP (~2.1) and water solubility (~1.2 g/L). Validate with experimental shake-flask methods .

- QSPR Models: Train algorithms on datasets of methoxyacetate derivatives to correlate structure with bioavailability. Reference PubChem’s computed properties (e.g., topological PSA ~55.8 Ų) .

Troubleshooting By-Product Formation Q: What strategies minimize dihexyl ether or acid-catalyzed degradation during synthesis? A:

- Reaction Quenching: Rapidly cool the mixture post-reaction and neutralize acid with NaHCO₃. Extract with ethyl acetate to isolate the ester from polar by-products .

- Catalyst Screening: Test immobilized enzymes (e.g., lipase B from Candida antarctica) for milder, selective esterification .

Safety Protocols for Large-Scale Handling Q: What PPE and engineering controls are critical for safe laboratory-scale use? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.